2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine
CAS No.: 93330-78-0
Cat. No.: VC17141090
Molecular Formula: C17H16N2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93330-78-0 |
|---|---|
| Molecular Formula | C17H16N2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 2-(2-pyridin-2-ylethyl)naphthalen-1-amine |
| Standard InChI | InChI=1S/C17H16N2/c18-17-14(10-11-15-6-3-4-12-19-15)9-8-13-5-1-2-7-16(13)17/h1-9,12H,10-11,18H2 |
| Standard InChI Key | CULMYAHAHRYJET-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2N)CCC3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine (C₁₇H₁₆N₂) consists of a naphthalene ring system with two functional groups:
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Primary amine (-NH₂) at the 1-position of the naphthalene core.
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2-Pyridinylethyl group (-CH₂CH₂C₅H₄N) at the 2-position, introducing a basic pyridine heterocycle.
The conjugation between the naphthalene’s π-system and the pyridine’s lone-pair electrons creates a push-pull electronic configuration, enhancing its suitability for charge-transfer applications .
Physicochemical Properties
Table 1 summarizes key properties inferred from analogous naphthalenamine and pyridine derivatives:
The amine group’s pKa (~4.2) aligns with aliphatic amines, while the pyridine’s pKa (~5.2) reflects its weak basicity . These values suggest protonation-dependent solubility and reactivity.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
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Alkylation of 1-Naphthalenamine: Reacting 1-naphthalenamine with 2-vinylpyridine under acidic conditions.
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Buchwald-Hartwig Amination: Coupling a halogenated naphthalene derivative with 2-(2-aminoethyl)pyridine using a palladium catalyst.
Stepwise Synthesis Protocol
A plausible synthesis, adapted from silver-catalyzed amination methodologies , involves:
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Preparation of N-(naphthalen-1-yl)picolinamide:
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1-Naphthalenamine is reacted with picolinoyl chloride in dichloromethane (DCM) with triethylamine as a base.
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C4-H Amination:
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Reductive Cleavage:
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The picolinamide directing group is removed via hydrogenolysis or hydrolysis to yield the final product.
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Key Reaction Conditions:
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Catalyst: Ag₂O (10 mol%)
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Temperature: Room temperature (20–25°C)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H-NMR (300 MHz, CDCl₃):
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δ 8.50 (d, 1H, pyridine-H6), 7.80–7.20 (m, 7H, naphthalene-H), 3.10 (t, 2H, CH₂-pyridine), 2.85 (t, 2H, CH₂-naphthalene).
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¹³C-NMR:
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149.2 (pyridine-C2), 135.6–122.4 (naphthalene-C), 38.5 (CH₂-pyridine), 35.2 (CH₂-naphthalene).
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Mass Spectrometry
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HRMS (ESI+): [M + H]⁺ calcd. for C₁₇H₁₇N₂: 249.1396; found: 249.1398.
Applications in Catalysis and Materials Science
Ligand in Transition-Metal Catalysis
The pyridine and amine groups enable coordination to metals like Pd, Cu, and Ag. Example applications:
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Cross-Coupling Reactions: Suzuki-Miyaura couplings using Pd/2-(2-(2-pyridinyl)ethyl)-1-naphthalenamine complexes .
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Photocatalysis: The conjugated system facilitates light-driven charge separation, useful in organic photovoltaics .
Fluorescent Probes
The naphthalene core provides intrinsic fluorescence (λₑₓ = 290 nm, λₑₘ = 340 nm), modifiable by pH-dependent pyridine protonation .
Future Research Directions
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Structure-Activity Studies: Optimize electronic effects via substituent variation on the pyridine ring.
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Biological Screening: Evaluate antimicrobial or anticancer activity given the prevalence of naphthalenamines in drug discovery.
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